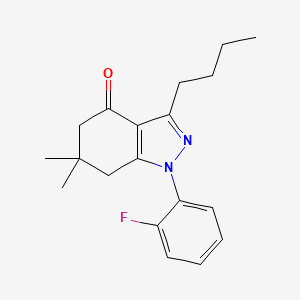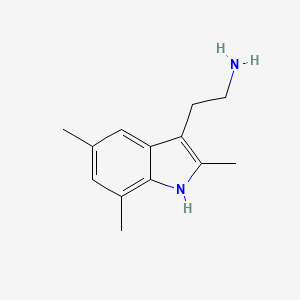![molecular formula C24H13N5O2 B11505946 8-acetyl-15-oxa-8,17,24-triazapentacyclo[14.8.0.02,7.09,14.018,23]tetracosa-1(24),2,4,6,9(14),10,12,16,18,20,22-undecaene-11,12-dicarbonitrile](/img/structure/B11505946.png)
8-acetyl-15-oxa-8,17,24-triazapentacyclo[14.8.0.02,7.09,14.018,23]tetracosa-1(24),2,4,6,9(14),10,12,16,18,20,22-undecaene-11,12-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-acetyl-15-oxa-8,17,24-triazapentacyclo[148002,709,14018,23]tetracosa-1(24),2,4,6,9(14),10,12,16,18,20,22-undecaene-11,12-dicarbonitrile is a complex organic compound characterized by its unique pentacyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-acetyl-15-oxa-8,17,24-triazapentacyclo[14.8.0.02,7.09,14.018,23]tetracosa-1(24),2,4,6,9(14),10,12,16,18,20,22-undecaene-11,12-dicarbonitrile typically involves multi-step organic reactions. The starting materials and specific reagents used in these reactions can vary, but common steps include cyclization reactions, acetylation, and nitrile formation. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety protocols are followed, and implementing purification techniques such as crystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
8-acetyl-15-oxa-8,17,24-triazapentacyclo[14.8.0.02,7.09,14.018,23]tetracosa-1(24),2,4,6,9(14),10,12,16,18,20,22-undecaene-11,12-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
8-acetyl-15-oxa-8,17,24-triazapentacyclo[14.8.0.02,7.09,14.018,23]tetracosa-1(24),2,4,6,9(14),10,12,16,18,20,22-undecaene-11,12-dicarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 8-acetyl-15-oxa-8,17,24-triazapentacyclo[14.8.0.02,7.09,14.018,23]tetracosa-1(24),2,4,6,9(14),10,12,16,18,20,22-undecaene-11,12-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-acetyl-15-oxa-8,17,24-triazapentacyclo[14.8.0.02,7.09,14.018,23]tetracosa-1(24),2,4,6,9(14),10,12,16,18,20,22-undecaene-11,12-dicarbonitrile: shares structural similarities with other pentacyclic compounds, such as:
Uniqueness
What sets 8-acetyl-15-oxa-8,17,24-triazapentacyclo[148002,709,14
Propriétés
Formule moléculaire |
C24H13N5O2 |
|---|---|
Poids moléculaire |
403.4 g/mol |
Nom IUPAC |
8-acetyl-15-oxa-8,17,24-triazapentacyclo[14.8.0.02,7.09,14.018,23]tetracosa-1(24),2,4,6,9(14),10,12,16,18,20,22-undecaene-11,12-dicarbonitrile |
InChI |
InChI=1S/C24H13N5O2/c1-14(30)29-20-9-5-2-6-17(20)23-24(28-19-8-4-3-7-18(19)27-23)31-22-11-16(13-26)15(12-25)10-21(22)29/h2-11H,1H3 |
Clé InChI |
LDZSKBQHHJHCMH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C3OC5=C1C=C(C(=C5)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(tert-butyl)phenyl]-10-isobutyryl-11-(4-pyridyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11505865.png)
![ethyl N-[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]-L-phenylalaninate](/img/structure/B11505887.png)
![Methyl 2-(3-cyclohexylpropanamido)-3,3,3-trifluoro-2-{[(oxolan-2-YL)methyl]amino}propanoate](/img/structure/B11505895.png)

![11-(3-bromo-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11505898.png)
![methyl 11-(2,3-dichlorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11505901.png)

![5-(4-Chlorophenyl)-3-(2-hydroxy-3-methoxyphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11505915.png)
![N~4~-benzyl-N~2~,N~2~-dimethyl-N~6~-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B11505923.png)
![(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile](/img/structure/B11505938.png)
![methyl 4-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)benzoate](/img/structure/B11505943.png)

![methyl 4-[({[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}acetyl)amino]benzoate](/img/structure/B11505950.png)

